1-(Tetrahydrofuran-3-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. It also contains a diazepane ring, which is a seven-membered ring containing five carbon atoms and two nitrogen atoms. The compound also has a trifluoromethyl group and a sulfonyl group attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydrofuran and diazepane rings in separate steps, followed by the introduction of the trifluoromethyl and sulfonyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the two ring structures and the various functional groups. The tetrahydrofuran and diazepane rings would likely adopt a puckered conformation to minimize ring strain .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom, while the diazepane ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar trifluoromethyl group could impact its solubility properties .Scientific Research Applications
Synthetic Applications
A study demonstrates a two-step approach to synthesizing diazepane systems, which involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently produces 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones through a Ugi reaction followed by Mitsunobu cyclization, highlighting the compound's utility in constructing complex molecular structures (Banfi, L. et al., 2007).
Material Science
In the realm of material science, the synthesis and characterization of sulfonated polytriazoles from a new semifluorinated diazide monomer are reported. These copolymers exhibit good solubility, film-forming abilities, thermal and chemical stability, low water uptake, and high mechanical properties. The proton conductivity values of these membranes are significant, making them promising materials for applications such as proton exchange membranes (Saha, S. et al., 2017).
Catalysis and Polymerization
Research highlights the use of sulfonated tetrahydrosalen complexes in the hydrogenation and redox isomerization of allylic alcohols in aqueous media. These complexes demonstrate exceptional activity, offering new avenues for catalysis in environmentally friendly conditions (Voronova, K. et al., 2013).
Cycloaddition Reactions
A notable study presents the isolation and reactivity of air-stable azomethine ylides, which were prepared via a rhodium-catalyzed reaction. This process facilitates the first example of catalytic multicomponent [5 + 2] cycloaddition reactions, leading to the formation of 1,4-diazepine compounds, which are of interest due to their biological activities (Lee, D. J. et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(oxolan-3-yl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c17-16(18,19)13-3-1-4-15(11-13)25(22,23)21-7-2-6-20(8-9-21)14-5-10-24-12-14/h1,3-4,11,14H,2,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYNUJPECQLGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydrofuran-3-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.